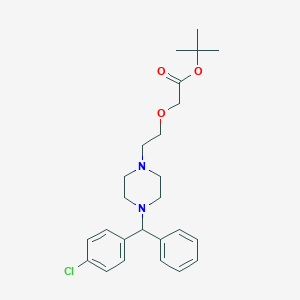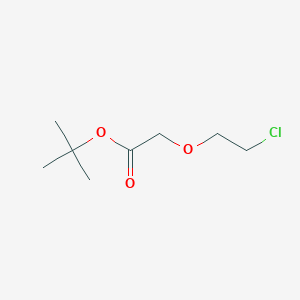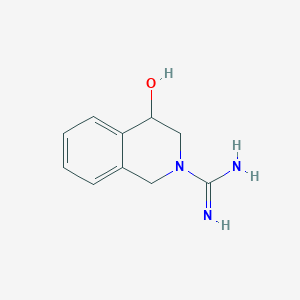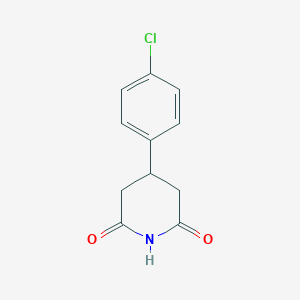
Ácido Mefenámico 3-Carboxilo Acil-beta-D-glucurónido
Descripción general
Descripción
3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide is a derivative of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in proteomics research and is known for its unique molecular structure, which includes a glucuronide moiety attached to the carboxylic acid group of mefenamic acid .
Aplicaciones Científicas De Investigación
3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for studying glucuronidation reactions and metabolic pathways.
Biology: Employed in biochemical assays to investigate enzyme kinetics and substrate specificity.
Medicine: Studied for its potential therapeutic effects and as a model compound for drug metabolism studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide typically involves the glucuronidation of mefenamic acid. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid to mefenamic acid. The chemical method involves the use of glucuronic acid derivatives and activating agents under controlled conditions to achieve the desired glucuronide product .
Industrial Production Methods
Industrial production of 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide follows similar principles but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the glucuronide moiety or the aromatic ring of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced derivatives with altered pharmacological properties .
Mecanismo De Acción
The mechanism of action of 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide involves its interaction with specific molecular targets, such as enzymes and receptors. The glucuronide moiety enhances the compound’s solubility and facilitates its excretion from the body. The compound may inhibit cyclooxygenase enzymes, similar to mefenamic acid, thereby exerting anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Mefenamic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
Acyl-glucuronides: Other acyl-glucuronide derivatives of NSAIDs, such as diclofenac acyl-glucuronide and ibuprofen acyl-glucuronide.
Uniqueness
3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide is unique due to its specific glucuronide conjugation, which affects its pharmacokinetics and pharmacodynamics. This compound’s enhanced solubility and excretion profile make it a valuable tool in drug metabolism and pharmacokinetic studies .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3-carboxy-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO10/c1-9-10(18(26)27)6-4-8-12(9)22-13-7-3-2-5-11(13)20(30)32-21-16(25)14(23)15(24)17(31-21)19(28)29/h2-8,14-17,21-25H,1H3,(H,26,27)(H,28,29)/t14-,15-,16+,17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCMFDMVQUHRND-QYRAFCHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934610 | |
| Record name | 1-O-[2-(3-Carboxy-2-methylanilino)benzoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152832-30-9 | |
| Record name | 1-O-(2-(3-Carboxy-2-methylphenyl)aminobenzoyl)glucopyranuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152832309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[2-(3-Carboxy-2-methylanilino)benzoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CARBOXY MEFENAMIC ACID ACYL-.BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3G76I0347 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride](/img/structure/B23347.png)
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)
![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)










